molecular formula C9H11ClO B1361494 3-(2-Chlorophenyl)propan-1-ol CAS No. 6282-87-7

3-(2-Chlorophenyl)propan-1-ol

Cat. No. B1361494
CAS RN: 6282-87-7
M. Wt: 170.63 g/mol
InChI Key: RROVHEOLZYPASG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(2-Chlorophenyl)propan-1-ol” is a chemical compound with the CAS Number: 6282-87-7 . It has a molecular weight of 170.64 and its IUPAC name is 3-(2-chlorophenyl)-1-propanol . The physical form of this compound is liquid .


Molecular Structure Analysis

The molecular formula of “3-(2-Chlorophenyl)propan-1-ol” is C9H11ClO . The InChI code is 1S/C9H11ClO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-2,4,6,11H,3,5,7H2 . The Canonical SMILES is C1=CC=C(C(=C1)CCCO)Cl .


Physical And Chemical Properties Analysis

The boiling point of “3-(2-Chlorophenyl)propan-1-ol” is 87-88 C at 0.2 mmHg . It has a molecular weight of 170.63 g/mol . The XLogP3-AA is 2.5 , indicating its lipophilicity. It has one hydrogen bond donor count and one hydrogen bond acceptor count . The topological polar surface area is 20.2 Ų .

Scientific Research Applications

Antifungal Applications

Research indicates that derivatives of 3-(2-Chlorophenyl)propan-1-ol, such as triazole derivatives, show promising antifungal activities. For example, a study synthesized 2-(1-aryl-1H-1,2,3-triazol-4-yl)propan-2-ols and tested their antifungal capabilities against Candida strains, demonstrating significant antifungal properties (Lima-Neto et al., 2012).

Synthesis of Biologically Active Compounds

3-(2-Chlorophenyl)propan-1-ol and its derivatives are utilized in the synthesis of various biologically active compounds. For instance, the synthesis of compounds like 2-(4-chlorophenyl)-3-morpholin-4-yl-1-(4-alkoxyphenyl)propan-1-ols, which exhibit anticonvulsive and cholinolytic activities, involves the use of similar structures (Papoyan et al., 2011).

Molecular Docking and Antimicrobial Activity

Studies involving molecular docking and structural analysis of compounds related to 3-(2-Chlorophenyl)propan-1-ol demonstrate their potential in antimicrobial and antiradical activities. This includes research on the molecular structure, spectroscopic analysis, and antimicrobial activity of various derivatives (Sivakumar et al., 2021).

Catalytic Applications

Compounds similar to 3-(2-Chlorophenyl)propan-1-ol have been studied for their catalytic applications. For example, research on 1-chloro-3-(3-methylimidazolidin-1-yl)propan-2-ol chloride and its derivatives revealed their effectiveness as catalysts in transfer hydrogenation processes, offering high conversions and efficiency (Aydemir et al., 2014).

Spectroscopic and Computational Studies

Extensive spectroscopic and computational studies are conducted on related compounds for understanding their molecular structure and properties. This includes vibrational and structural observations and molecular docking studies, which are crucial for predicting the biological activity and interaction of these compounds with various proteins (Jayasudha et al., 2020).

Safety And Hazards

“3-(2-Chlorophenyl)propan-1-ol” may cause skin irritation and may be harmful if absorbed through the skin . It may cause irritation of the digestive tract and may be harmful if swallowed . It may cause respiratory tract irritation and may be harmful if inhaled . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Future Directions

There are ongoing research and patents related to “3-(2-Chlorophenyl)propan-1-ol” and similar compounds . These could provide future directions for the study and application of this compound.

properties

IUPAC Name

3-(2-chlorophenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-2,4,6,11H,3,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RROVHEOLZYPASG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCCO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80278381
Record name 3-(2-chlorophenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80278381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Chlorophenyl)propan-1-ol

CAS RN

6282-87-7
Record name 6282-87-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7105
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(2-chlorophenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80278381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-Chlorophenyl)propan-1-ol
Reactant of Route 2
3-(2-Chlorophenyl)propan-1-ol
Reactant of Route 3
3-(2-Chlorophenyl)propan-1-ol
Reactant of Route 4
3-(2-Chlorophenyl)propan-1-ol
Reactant of Route 5
3-(2-Chlorophenyl)propan-1-ol
Reactant of Route 6
3-(2-Chlorophenyl)propan-1-ol

Citations

For This Compound
3
Citations
LA Shervington - 1989 - elibrary.ru
Degree: Phil. D. DegreeYear: 1987 Institute: The University of Wales (United Kingdom) Available from UMI in association with The British Library. The cyclisation of 3-(2-fluorophenyl) …
Number of citations: 2 elibrary.ru
A İşleyen - 2007 - open.metu.edu.tr
An unexpected tricyclic ether formation instead of acetate addition to the double bond of a norbornene derivative aroused our interest to explore the mechanism of this reaction. …
Number of citations: 5 open.metu.edu.tr
A Isleyen, O Dogan - Synthesis, 2006 - thieme-connect.com
A one-pot procedure was developed for the synthesis of 3-chloro-3-arylpropanols, which are important starting materials for the synthesis of biologically active benzanilide derivatives. …
Number of citations: 4 www.thieme-connect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.